N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide
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Overview
Description
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine rings are found in many biologically active compounds, and the addition of a pyrrolidine ring enhances its pharmacological properties. This compound has shown significant potential in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide can be achieved through several methodsThis method often requires the use of organometallic catalysts and specific reaction conditions to ensure high yield and purity .
Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step. This approach is based on intramolecular cyclization reactions, which can be performed under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are often conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to act as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor. It also inhibits various enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares a similar pyrimidine ring structure but lacks the methanesulfonamide group.
2-(4-phenylpiperazin-1-yl)pyrimidine: Contains a piperazine ring instead of a pyrrolidine ring.
Pyrrolidine-2-one: A simpler structure with a pyrrolidine ring and a ketone group.
Uniqueness
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide is unique due to the presence of both the pyrrolidine and methanesulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its pharmacological activity and makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c1-16(14,15)12-8-6-10-9(11-7-8)13-4-2-3-5-13/h6-7,12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJZPRTVUCGFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CN=C(N=C1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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